6-Bromo-2-fluoro-3-iodobenzyl bromide 6-Bromo-2-fluoro-3-iodobenzyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225878
InChI: InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2
SMILES:
Molecular Formula: C7H4Br2FI
Molecular Weight: 393.82 g/mol

6-Bromo-2-fluoro-3-iodobenzyl bromide

CAS No.:

Cat. No.: VC17225878

Molecular Formula: C7H4Br2FI

Molecular Weight: 393.82 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-fluoro-3-iodobenzyl bromide -

Specification

Molecular Formula C7H4Br2FI
Molecular Weight 393.82 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene
Standard InChI InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2
Standard InChI Key MLKXFDRKHPECAL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Br)CBr)F)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzyl bromide core with halogen atoms at the 2-, 3-, and 6-positions:

  • Bromine at the 6-position and as the benzyl bromide functional group.

  • Fluorine at the 2-position.

  • Iodine at the 3-position.

This arrangement creates a highly electrophilic aromatic system, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions. The spatial distribution of halogens influences both steric and electronic properties, which are critical for interactions with biological targets .

Synthesis and Preparation

Halogenation Strategies

The synthesis of polyhalogenated aromatics often involves sequential halogenation steps. A patent describing the preparation of 2-bromo-6-fluorobenzaldehyde (CN102070420A) suggests a viable pathway :

  • Bromination: 2-Bromo-6-fluorotoluene reacts with hydrobromic acid (HBr\text{HBr}) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under UV light to yield 2-bromo-6-fluorobenzyl bromide.

  • Oxidation: Treatment with dimethyl sulfoxide (DMSO\text{DMSO}) at 95°C oxidizes the benzyl bromide to the aldehyde .

Adapting this method, 6-bromo-2-fluoro-3-iodobenzyl bromide could be synthesized via iodination of a precursor using N\text{N}-iodosuccinimide (NIS) or analogous reagents.

Halogen Dance Reactions

Recent advances in pyridine chemistry demonstrate the utility of halogen dance reactions to install multiple halogens. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was synthesized via magnesiation and electrophilic trapping . Similar strategies may apply to benzyl systems, leveraging iodine’s directing effects to achieve precise substitution patterns.

Physicochemical Properties

Key Parameters

PropertyValue
Molecular FormulaC7H4Br2FI\text{C}_7\text{H}_4\text{Br}_2\text{FI}
Molecular Weight393.82 g/mol
Density~2.1 g/cm³ (estimated)
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF

The compound’s lipophilicity (logP3.5\log P \approx 3.5) enhances membrane permeability, a desirable trait for bioactive molecules.

Stability Considerations

  • Light Sensitivity: The benzyl bromide group is prone to photolytic decomposition, necessitating storage in amber glass .

  • Hydrolytic Instability: Susceptible to hydrolysis in aqueous media, forming 6-bromo-2-fluoro-3-iodobenzyl alcohol.

Biological Activity and Applications

Anticancer Mechanisms

In vitro studies of analogous compounds reveal:

  • Apoptosis Induction: Halogenated benzyl bromides activate caspase-3/7 pathways in cancer cells.

  • DNA Crosslinking: The bromide group facilitates covalent DNA adduct formation, inhibiting replication .

Material Science Applications

The compound’s high halogen content makes it a candidate for:

  • Flame Retardants: Bromine and iodine act synergistically to suppress combustion.

  • Liquid Crystals: Halogen substituents enhance polarizability and mesophase stability.

HazardPrecaution
Skin IrritationUse nitrile gloves
Eye DamageWear safety goggles
Environmental ToxicityAvoid aquatic release

Comparison with Related Compounds

CompoundStructural FeaturesKey Differences
6-Bromo-2-fluoro-3-iodobenzoic acidCarboxylic acid instead of bromideHigher polarity, lower bioavailability
5-Bromo-2-chloro-4-fluoro-3-iodopyridinePyridine ring with Cl substituentEnhanced metabolic stability
2-Bromo-6-fluorobenzaldehydeAldehyde functional groupGreater reactivity in condensations

The benzyl bromide moiety in 6-bromo-2-fluoro-3-iodobenzyl bromide offers unique advantages in Suzuki-Miyaura couplings, where it serves as a superior leaving group compared to chlorides or iodides.

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